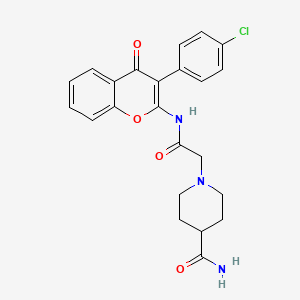
1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, involves the optimization of terminal fragments to achieve high potency in antiproliferative assays . Similarly, the synthesis of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides from high-throughput screening suggests a methodical approach to identifying functional groups essential for biological activity and selectivity . These methods could be applied to the synthesis of 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide, focusing on the optimization of its distinct chemical moieties for desired biological effects.
Molecular Structure Analysis
The molecular structure of the compound likely features a piperidine ring, which is a common scaffold in medicinal chemistry due to its favorable interaction with biological targets . The presence of a 4-chlorophenyl group and a 4H-chromen-2-yl moiety suggests potential for specific binding interactions with target proteins, possibly through pi-stacking with aromatic amino acids or hydrogen bonding with polar residues.
Chemical Reactions Analysis
The chemical reactions involving compounds like 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide would likely be centered around its functional groups. For instance, the amide linkage could be involved in hydrolysis reactions under certain conditions, and the chlorophenyl group might undergo nucleophilic substitution reactions. The oxo groups present in the structure could also participate in redox reactions or form coordination complexes with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that it would have a significant degree of lipophilicity, which could affect its solubility and permeability across biological membranes . The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces such as hydrogen bonding and van der Waals interactions.
Scientific Research Applications
Synthesis and Antibacterial Evaluation : This compound has been synthesized in studies exploring novel derivatives with potential antibacterial properties. A study by Pouramiri, Kermani, and Khaleghi (2017) demonstrated the synthesis of similar compounds with confirmed antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).
Antitumor and Antioxidant Activities : Research by Bialy and Gouda (2011) involved the synthesis of derivatives of this compound, evaluating their antitumor and antioxidant activities. Some of the synthesized products exhibited promising antioxidant activities (Bialy & Gouda, 2011).
Antimicrobial Activity and Docking Studies : A 2022 study by Okasha et al. focused on the synthesis of a related compound and its antimicrobial activities. This study included molecular docking analysis, showing that the synthesized molecule exhibited bactericidal and fungicidal effects (Okasha et al., 2022).
Synthesis and Biological Evaluation of Coumarin Derivatives : Another research by Ramaganesh, Bodke, and Venkatesh (2010) explored the synthesis of coumarin derivatives containing this compound, focusing on their antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Cytotoxic Activity and Molecular Docking : El Gaafary et al. (2021) synthesized a similar compound and evaluated its cytotoxic activity against various cancer cell lines, along with molecular docking studies. The compound showed promising cytotoxic activities against these cell lines (El Gaafary et al., 2021).
Estrogen Receptor Binding and Molecular Docking : Research by Parveen et al. (2017) synthesized derivatives of this compound and evaluated their binding affinity to estrogen receptors and cytotoxic activities against breast cancer cell lines. Molecular docking studies were also performed (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
CB1 Cannabinoid Receptor Interaction : A study by Shim et al. (2002) analyzed the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, providing insights into the structure-activity relationship of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It competes with ATP for binding to the active site of PKB, thereby preventing the phosphorylation and activation of the kinase . This compound has been optimized to provide nanomolar inhibition of PKB with up to 150-fold selectivity over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)/PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .
Future Directions
properties
IUPAC Name |
1-[2-[[3-(4-chlorophenyl)-4-oxochromen-2-yl]amino]-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c24-16-7-5-14(6-8-16)20-21(29)17-3-1-2-4-18(17)31-23(20)26-19(28)13-27-11-9-15(10-12-27)22(25)30/h1-8,15H,9-13H2,(H2,25,30)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCLWZQMAISJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B2524760.png)

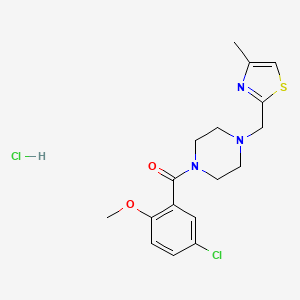
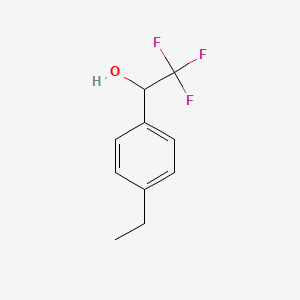
![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
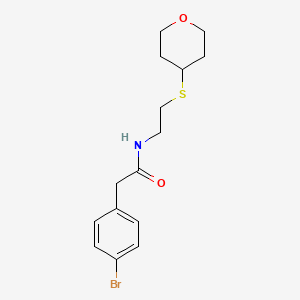
![2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2524769.png)
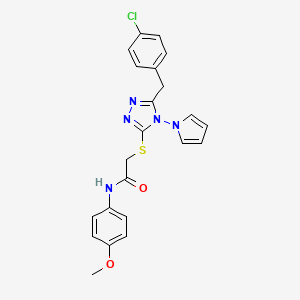
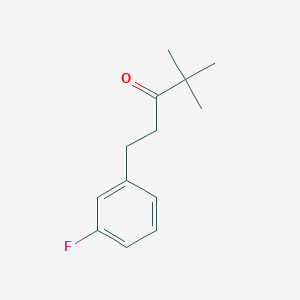
![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
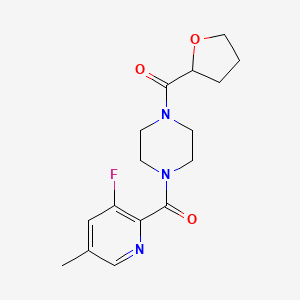
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)